molecular formula C16H9Cl2NO2 B2763827 5-Chloroquinolin-8-yl 2-chlorobenzoate CAS No. 1051868-61-1

5-Chloroquinolin-8-yl 2-chlorobenzoate

Cat. No.: B2763827
CAS No.: 1051868-61-1
M. Wt: 318.15
InChI Key: MBIOQZQADXODMM-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 2-chlorobenzoate is a chemical compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.15. This compound is part of the quinoline family, which is known for its diverse biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 5-Chloroquinolin-8-yl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloro-8-hydroxyquinoline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the esterification process . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloroquinolin-8-yl 2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 5-chloro-8-hydroxyquinoline and 2-chlorobenzoic acid.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloroquinolin-8-yl 2-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Comparison with Similar Compounds

Similar compounds to 5-Chloroquinolin-8-yl 2-chlorobenzoate include:

    5-Chloroquinolin-8-yl 2-fluorobenzoate: This compound has a fluorine atom instead of a chlorine atom in the benzoate moiety.

    5-Chloroquinolin-8-yl 2-bromobenzoate: This compound has a bromine atom in the benzoate moiety.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-12-6-2-1-4-11(12)16(20)21-14-8-7-13(18)10-5-3-9-19-15(10)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIOQZQADXODMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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